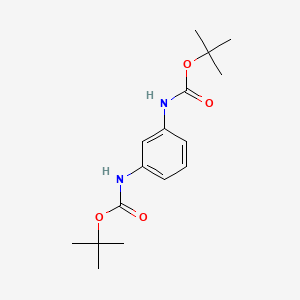

Di-tert-butyl 1,3-phenylenedicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl 1,3-phenylenedicarbamate is a colorless crystalline solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .

Molecular Structure Analysis

The molecular formula of Di-tert-butyl 1,3-phenylenedicarbamate is C16H24N2O4 . Its molecular weight is 308.37 g/mol . The InChI code for this compound is 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) .Chemical Reactions Analysis

Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .Physical And Chemical Properties Analysis

Di-tert-butyl 1,3-phenylenedicarbamate is a white to yellow solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .Scientific Research Applications

Organic Synthesis

“Di-tert-butyl 1,3-phenylenedicarbamate” is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .

Pharmaceutical Industry

In the pharmaceutical industry, “Di-tert-butyl 1,3-phenylenedicarbamate” is often used in the synthesis of complex organic compounds . It can be used to modify the properties of drug molecules, improving their stability, solubility, or bioavailability.

Chemical Industry

Similar to its use in the pharmaceutical industry, “Di-tert-butyl 1,3-phenylenedicarbamate” is also used in the chemical industry for the synthesis of complex organic compounds . It can be used to create a wide range of materials with specific properties.

Lewis Acid Reactions

The compound has been shown to react with Lewis acids and Frustrated Lewis Pairs (FLPs), leading to the formation of diazene compounds . This reaction pathway can be influenced by the steric and electronic considerations of the Lewis acid .

Formation of Bicyclic Heterocyclic Products

When “Di-tert-butyl 1,3-phenylenedicarbamate” reacts with 9-BBN, it leads to the formation of a bicyclic heterocyclic product . This reaction showcases the versatility of the compound in creating complex structures.

Formation of Diazene Compounds

The reaction of “Di-tert-butyl 1,3-phenylenedicarbamate” with BF3 or [Et3Si][B(C6F5)4] leads to the isolation of diazene compounds . These compounds have potential applications in various fields, including organic synthesis and materials science.

Mechanism of Action

Target of Action

Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .

Mode of Action

The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .

Biochemical Pathways

Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .

Pharmacokinetics

As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .

Result of Action

The primary result of the action of Di-tert-butyl 1,3-phenylenedicarbamate is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .

Action Environment

The action, efficacy, and stability of Di-tert-butyl 1,3-phenylenedicarbamate can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .

properties

IUPAC Name |

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIMQVCDCFYAPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1,3-phenylenedicarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)